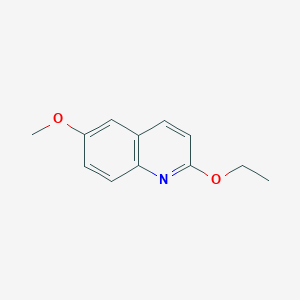

2-Ethoxy-6-methoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxy-6-methoxyquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methoxyquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. For this compound, the starting materials would include 2-ethoxyaniline and 6-methoxybenzaldehyde, which undergo cyclization to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as transition metals (e.g., palladium or copper) may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-methoxyquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-Ethoxy-6-methoxyquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Its derivatives are studied for potential use in treating diseases like malaria and cancer.

Industry: It is used in the synthesis of dyes, agrochemicals, and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methoxyquinoline involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound can generate reactive oxygen species (ROS) that damage cellular components, ultimately inhibiting cell proliferation.

Comparison with Similar Compounds

6-Methoxyquinoline: Lacks the ethoxy group but shares similar biological activities.

2-Ethoxyquinoline: Lacks the methoxy group but has comparable chemical properties.

Quinoline: The parent compound without any substituents.

Uniqueness: 2-Ethoxy-6-methoxyquinoline is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility, reactivity, and potential biological activities. These substituents can modulate the compound’s electronic properties, making it more versatile for various applications.

Biological Activity

2-Ethoxy-6-methoxyquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both ethoxy and methoxy groups attached to the quinoline ring. This unique structure enhances its solubility and reactivity, which are crucial for its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The compound induces oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. It generates reactive oxygen species (ROS) that damage cellular components, inhibiting cell proliferation.

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinoline | Lacks ethoxy group | Similar antimicrobial properties |

| 2-Ethoxyquinoline | Lacks methoxy group | Comparable chemical properties |

| Quinoline | Parent compound without substituents | Basic biological activity |

| Uniqueness of this compound | Presence of both ethoxy and methoxy groups enhances solubility and reactivity | Increased potential biological activities |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the growth of multidrug-resistant gastric carcinoma cells significantly .

- Antimicrobial Testing : The compound has been tested against several bacterial strains and fungi. Results indicate that it possesses broad-spectrum antimicrobial activity, making it a promising candidate for new antibiotics.

- P-glycoprotein Inhibition : Recent studies have explored the ability of this compound to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. This inhibition could enhance the efficacy of existing chemotherapeutics by preventing drug efflux from cancer cells .

Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| EPG85-257RDB (P-gp positive) | 10 |

| EPG85-257P (drug-sensitive) | 15 |

Antimicrobial Efficacy Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-ethoxy-6-methoxyquinoline |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12-7-4-9-8-10(14-2)5-6-11(9)13-12/h4-8H,3H2,1-2H3 |

InChI Key |

CVNIVCGKCJQZQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.